molecular formula C13H25NO4S B8435517 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid

4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid

Cat. No. B8435517
M. Wt: 291.41 g/mol
InChI Key: XYYDRGSNAKBCPM-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

A mixture of ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate (0.570 g, 1.784 mmol) in NaOH (1 N aqueous, 10 mL, 10 mmol) was stirred at ambient temperature for about 72 h. The mixture was partitioned with DCM (10 mL). The aqueous phase was acidified to about pH=4 by addition of 6 N aqueous HCl. The solution was partitioned with DCM (10 mL). The aqueous phase was washed with DCM (2×10 mL). The organic layers were combined, dried over anhydrous MgSO4, and concd under reduced pressure to give 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid (0.375 g, 72%) as yellow oil: LC/MS (Table 1, Method b) Rt=1.95 min; MS m/z: 292 (M+H)+.
Name
ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[S:4]([CH2:7][CH:8]1[CH2:12][CH:11]([C:13]([O:15]CC)=[O:14])[CH:10]([CH2:18][CH3:19])[CH2:9]1)(=[O:6])=[O:5])[CH3:2].[OH-].[Na+]>>[CH2:20]([N:3]([CH2:1][CH3:2])[S:4]([CH2:7][CH:8]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[CH:10]([CH2:18][CH3:19])[CH2:9]1)(=[O:6])=[O:5])[CH3:21] |f:1.2|

Inputs

Step One
Name
ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate
Quantity
0.57 g
Type
reactant
Smiles
C(C)N(S(=O)(=O)CC1CC(C(C1)C(=O)OCC)CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for about 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned with DCM (10 mL)
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified to about pH=4 by addition of 6 N aqueous HCl
CUSTOM
Type
CUSTOM
Details
The solution was partitioned with DCM (10 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with DCM (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4, and concd under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)N(S(=O)(=O)CC1CC(C(C1)C(=O)O)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.375 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.